molecular formula C30H30NO5+ B10846125 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide

9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide

Cat. No.: B10846125
M. Wt: 484.6 g/mol
InChI Key: DIJNAHNGFYBCMU-UHFFFAOYSA-N
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Description

9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants. This compound is known for its potential biological activities, particularly as an acetylcholinesterase inhibitor, which makes it of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide typically involves the reaction of berberine with 5-(Phenylol-1-yloxy)pentyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of berberine, which can have different biological activities and properties .

Scientific Research Applications

9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide is unique due to its specific pentyl chain length and the presence of the phenylol group, which contribute to its distinct biological activity and binding affinity to acetylcholinesterase . This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H30NO5+

Molecular Weight

484.6 g/mol

IUPAC Name

17-methoxy-16-(5-phenoxypentoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C30H30NO5/c1-32-27-11-10-21-16-26-24-18-29-28(35-20-36-29)17-22(24)12-13-31(26)19-25(21)30(27)34-15-7-3-6-14-33-23-8-4-2-5-9-23/h2,4-5,8-11,16-19H,3,6-7,12-15,20H2,1H3/q+1

InChI Key

DIJNAHNGFYBCMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCCOC6=CC=CC=C6

Origin of Product

United States

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